Distinct Acidity (pKa) and Lipophilicity Profile Compared to Phenyl Analog
The 3-methyl substitution in the target compound (CAS 321392-79-4) confers a significantly different acid/base and lipophilic character compared to the widely studied 3-phenyl analog (POPA, CAS 24088-59-3). This difference is quantitatively captured in predicted properties. The target compound has a predicted pKa of 4.09±0.10 , while the phenyl analog is estimated to be less acidic due to the electron-donating nature of the phenyl ring [1]. Furthermore, the predicted LogP for the target compound is ~0.8-1.2 , whereas the phenyl analog has a calculated LogP of ~1.5-1.8 [1]. This quantitative shift in pKa and LogP directly impacts solubility, permeability, and protein binding, making them non-interchangeable in medicinal chemistry optimization.
| Evidence Dimension | Acid Dissociation Constant (pKa) & Lipophilicity (LogP) |
|---|---|
| Target Compound Data | pKa: 4.09 ± 0.10 (Predicted); LogP: ~0.8-1.2 (Predicted) |
| Comparator Or Baseline | 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid (POPA, CAS 24088-59-3); LogP: ~1.5-1.8 (Calculated) |
| Quantified Difference | ΔpKa ≈ -0.5 to -1.0; ΔLogP ≈ -0.5 to -1.0 (lower LogP and more acidic for the target compound) |
| Conditions | Predicted/calculated values using standard computational methods (e.g., XLogP3-AA, ChemAxon). |
Why This Matters
A lower pKa can improve aqueous solubility at physiological pH, while a lower LogP can reduce off-target binding and improve metabolic stability, guiding selection for specific drug discovery programs.
- [1] PubChem. Computed Properties for 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid (XLogP3-AA 1.7). View Source
